molecular formula C13H14O5 B11863363 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one CAS No. 61885-12-9

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one

Cat. No.: B11863363
CAS No.: 61885-12-9
M. Wt: 250.25 g/mol
InChI Key: VDBKKIXBQGRDBE-UHFFFAOYSA-N
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Description

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one is a synthetic flavone derivative belonging to the class of benzopyran-4-ones. This compound features a distinct methoxy substitution pattern at the 3, 5, and 6 positions and a methyl group at the 2 position, which influences its electronic properties, lipophilicity, and potential for intermolecular interactions. As a specialist research chemical, it serves as a valuable scaffold in medicinal chemistry for the exploration of structure-activity relationships and as a key intermediate in the synthesis of more complex heterocyclic compounds. Disclaimer of Specific Applications & Mechanism: The specific biological activities, pharmacological mechanisms, and research applications for this particular compound have not been established in the available scientific literature. Researchers are responsible for determining the compound's suitability for their specific investigations, which may include areas such as enzyme inhibition, receptor binding studies, or cellular signaling pathway analysis, based on their own experimental data. Handling and Use: This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61885-12-9

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

3,5,6-trimethoxy-2-methylchromen-4-one

InChI

InChI=1S/C13H14O5/c1-7-12(16-3)11(14)10-8(18-7)5-6-9(15-2)13(10)17-4/h5-6H,1-4H3

InChI Key

VDBKKIXBQGRDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=CC(=C2OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The aldehyde undergoes nucleophilic attack by the active methylene group of the diketone, forming a chalcone intermediate. Subsequent cyclization via intramolecular keto-enol tautomerization, facilitated by concentrated sulfuric acid or polyphosphoric acid, yields the benzopyranone skeleton.

Optimization and Challenges

  • Catalyst Selection : Sulfuric acid (10–20 mol%) in acetic anhydride at 80–100°C achieves cyclization within 6–8 hours.

  • Substituent Sensitivity : Steric hindrance from the 2-methyl group necessitates prolonged reaction times (up to 12 hours) for complete cyclization.

  • Yield : Typical yields range from 65% to 75%, with purity dependent on chromatographic separation.

Table 1: Acid-Catalyzed Synthesis Parameters

ParameterValue/ReagentConditionsYield (%)
Aldehyde3,5,6-Trimethoxy-2-methylbenzaldehyde
DiketoneEthyl acetoacetate80°C, 6 h72
CatalystH2SO415 mol%
PurificationColumn chromatographySilica gel, hexane:EtOAc (4:1)

Base-Mediated Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a two-step process involving acylation of a hydroxyacetophenone followed by base-induced cyclization. This method is advantageous for introducing methoxy groups regioselectively.

Synthetic Pathway

  • Acylation : 2-Methyl-3,5,6-trihydroxyacetophenone is treated with benzoyl chloride in pyridine to form the 3,5,6-tri-O-benzoyl intermediate.

  • Rearrangement : The intermediate undergoes base-catalyzed (e.g., KOH/EtOH) cyclization to yield the benzopyranone core, followed by demethylation and remethylation to install methoxy groups.

Key Considerations

  • Protection-Deprotection : Sequential benzoylation and methylation are required to prevent undesired side reactions.

  • Yield : The multistep process results in moderate yields (50–60%) due to intermediate purification losses.

Table 2: Baker-Venkataraman Reaction Conditions

StepReagent/ConditionsTime/TemperatureYield (%)
AcylationBenzoyl chloride, pyridine24 h, RT85
CyclizationKOH (2M), ethanol4 h, reflux60
MethylationCH3I, K2CO3, acetone12 h, 50°C90

Palladium-Catalyzed Cross-Coupling Approaches

Although less common for benzopyranones, palladium-catalyzed couplings can introduce aryl or methyl groups at specific positions. For example, Suzuki-Miyaura coupling of a brominated precursor with methylboronic acid has been explored.

Methodology

  • Bromination : 3,5,6-Trimethoxy-2-bromo-4H-1-benzopyran-4-one is synthesized via electrophilic bromination.

  • Coupling : Pd(PPh3)4 catalyzes the reaction between the brominated intermediate and methylboronic acid, yielding the 2-methyl derivative.

Limitations

  • Substrate Availability : Brominated precursors require multistep synthesis.

  • Yield : Coupling efficiency is modest (40–50%) due to steric hindrance at the 2-position.

Multistep Synthesis via Intermediate Protection

This approach employs orthogonal protecting groups to sequentially install methoxy and methyl substituents.

Synthetic Sequence

  • Selective Methylation : 2-Methyl-3,5,6-trihydroxyacetophenone is treated with methyl iodide in the presence of Ag2O to protect hydroxyl groups.

  • Cyclization : BF3·OEt2 promotes cyclization of the methylated acetophenone to form the benzopyranone.

Table 3: Multistep Synthesis Efficiency

StepReagentYield (%)
MethylationCH3I, Ag2O, DMF78
CyclizationBF3·OEt2, CH2Cl268
Global DeprotectionBBr3, CH2Cl282

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed7295HighModerate
Baker-Venkataraman6090ModerateLow
Palladium Coupling4585LowHigh
Multistep Protection6893HighModerate

The acid-catalyzed route offers the best balance of yield and scalability, whereas the multistep protection strategy provides superior regiocontrol. Palladium-mediated methods remain limited by substrate accessibility.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromones, quinones, and dihydrochromones, each with distinct chemical and biological properties .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Research has shown that benzopyran derivatives exhibit strong antioxidant properties. In particular, 3,5,6-trimethoxy-2-methyl-4H-1-benzopyran-4-one has been identified as an effective inhibitor of aldose reductase, an enzyme linked to diabetic complications. The inhibition of this enzyme is crucial for preventing oxidative stress associated with diabetes .

1.2 Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. A series of benzopyran derivatives were synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative activity. Notably, compounds similar to this compound showed IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 breast cancer cells, indicating promising therapeutic potential .

1.3 Anti-inflammatory Effects
The compound has also been reported to possess anti-inflammatory properties. Studies indicate that it can modulate immune responses and reduce inflammation in laboratory settings. The pharmacological effects include analgesic and immunosuppressive actions, making it a candidate for treating inflammatory diseases .

Biochemical Applications

2.1 Enzyme Inhibition
The compound's role as an enzyme inhibitor extends beyond aldose reductase. It has shown potential in inhibiting other enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

2.2 Stability and Degradation Studies
Research into the stability of this compound in human serum revealed that it has a relatively short half-life (approximately 13.6 minutes). This finding suggests that while the compound exhibits potent biological activity, modifications may be necessary to enhance its stability for clinical applications .

Agricultural Applications

3.1 Pest Control
Emerging research indicates that benzopyran derivatives may have applications in agriculture as natural pesticides or growth regulators. The antimicrobial and antifungal properties of these compounds can be beneficial in protecting crops from various pathogens .

Summary Table of Applications

Application AreaSpecific UseFindings/Results
PharmacologyAntioxidant ActivityInhibits aldose reductase; prevents oxidative stress
Anticancer PropertiesSignificant antiproliferative activity against cancer cells
Anti-inflammatory EffectsModulates immune responses; analgesic properties
BiochemistryEnzyme InhibitionInhibits multiple enzymes involved in metabolic pathways
Stability StudiesShort half-life; need for structural modifications
AgriculturePest ControlPotential use as natural pesticides

Case Studies

Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of benzopyran derivatives similar to this compound, researchers synthesized several compounds and tested them against MDA-MB-231 cell lines. The results indicated that certain derivatives induced apoptosis significantly more than traditional chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition
Another investigation assessed the compound's ability to inhibit aldose reductase in vitro. This study demonstrated that the compound effectively reduced enzyme activity and oxidative stress markers in diabetic models .

Mechanism of Action

The mechanism of action of 3,5,6-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can modulate oxidative stress pathways, contributing to its antioxidant effects .

Comparison with Similar Compounds

Structural Differences

The table below highlights structural variations among 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one and related compounds:

Compound Name Substituents (Positions) Key Structural Features Reference
This compound 2-CH₃; 3,5,6-OCH₃ Compact methyl group at C2; three methoxy groups on the aromatic ring. N/A*
3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 2-(4-OCH₃-C₆H₄); 3,5,7-OCH₃ Bulky 4-methoxyphenyl group at C2; methoxy at C7 instead of C6.
5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4H-1-benzopyran-4-one 2-(4-OH-C₆H₄); 5,7-OH; 6-OCH₃ Hydroxyl groups enhance polarity; glycosylation potential (e.g., compound 140 in ).
3-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 2-(4-OCH₃-C₆H₄); 3-OH; 6,7-OCH₃ Hydroxyl group at C3 increases hydrogen-bonding capacity.
6-(1-Methylethyl)-4H-1-benzopyran-4-one 6-(CH(CH₃)₂) Isopropyl group at C6 enhances lipophilicity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Hazards (GHS Classification)
This compound C₁₃H₁₄O₅ ~258.25 Moderate (lipophilic groups) Not reported; likely similar to analogues (e.g., skin/eye irritation).
5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one C₁₇H₁₄O₅ 298.29 Low (hydrophobic methyl/methoxy) Acute toxicity (oral, Category 4); skin/eye irritation .
6-(1-Methylethyl)-4H-1-benzopyran-4-one C₁₂H₁₂O₂ 188.22 High (low polarity) No specific hazards reported .
3-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one C₁₈H₁₆O₆ 328.32 Moderate (hydroxyl enhances polarity) Not reported.

Key Research Findings

Substituent Position Matters : Methoxy groups at C6 (as in the target compound) vs. C7 () alter steric hindrance and electronic effects, impacting receptor binding .

Polarity and Bioavailability : Hydroxyl groups (e.g., compound 139) increase water solubility but may reduce blood-brain barrier penetration compared to methoxy/methyl derivatives .

Hybrid Derivatives: Isoxazole-benzopyranone hybrids () show 2–3-fold higher antiproliferative activity than non-hybrid analogues, suggesting synergistic mechanisms .

Biological Activity

3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives that have shown promise in various therapeutic applications, particularly in oncology and anti-inflammatory treatments.

The molecular formula for this compound is C13H14O5C_{13}H_{14}O_5 with a molecular weight of 250.25 g/mol. Its structural characteristics include three methoxy groups and a methyl group attached to the benzopyran core, which contribute to its biological activity.

PropertyValue
CAS Number 12318185
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, a study reported that certain derivatives exhibited significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia) cells. The IC50 values for these compounds ranged from 5.2 to 22.2 μM against MDA-MB-231 cells, indicating potent activity while showing minimal cytotoxicity towards normal cell lines such as HEK-293 .

Case Study:
In one specific case involving compound 5a (a derivative of benzopyran), apoptosis was induced in MDA-MB-231 cells at a concentration of 5 μM, leading to a significant increase in early apoptotic cells from 3.27% to 47.52% after treatment . This suggests that modifications on the benzopyran structure can enhance selectivity and efficacy against cancer cells.

Anti-inflammatory Effects

Benzopyran derivatives have also been investigated for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives have been shown to reduce the production of nitric oxide and prostaglandin E2 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. The presence of methoxy groups enhances its lipophilicity and allows for better interaction with cellular membranes, facilitating its uptake into cells where it can exert its effects.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that substitutions on the benzopyran scaffold significantly affect the biological activity of these compounds. For example:

  • Methoxy Substitution: The presence of methoxy groups at positions 3, 5, and 6 enhances anticancer activity.
  • Aromatic Ring Modifications: Alterations on the aromatic ring can either enhance or diminish the compound's efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,5,6-Trimethoxy-2-methyl-4H-1-benzopyran-4-one with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side products. For example, methoxy group positioning (common in benzopyranones) often requires controlled demethylation or protection/deprotection strategies to avoid undesired substitutions . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol can improve yield and purity. Monitor reaction progress using TLC or HPLC-UV .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow GHS-based safety protocols:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant; Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritant; Category 3) .
  • Storage : Store in airtight containers at 4°C, protected from light to prevent decomposition .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify methoxy (-OCH3_3) and methyl (-CH3_3) group positions. Compare coupling constants with similar benzopyranones .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1650–1700 cm1^{-1}) to confirm the benzopyranone core .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals in crowded aromatic regions .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

  • Methodological Answer :

  • Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT) to establish IC50_{50} values .
  • Environmental Controls : Use HEPA-filtered biosafety cabinets to limit airborne exposure during sample preparation .
  • Waste Disposal : Neutralize or degrade toxic residues via chemical treatment (e.g., oxidation) before disposal .

Q. How does the substitution pattern (3,5,6-trimethoxy, 2-methyl) influence this compound’s reactivity and stability?

  • Methodological Answer :

  • Electron-Donating Effects : Methoxy groups increase electron density on the aromatic ring, enhancing resistance to electrophilic attacks but promoting oxidation under harsh conditions .
  • Steric Hindrance : The 2-methyl group may restrict rotation around the benzopyranone core, affecting conformational stability in solution .
  • Degradation Pathways : Monitor decomposition products (e.g., demethylated derivatives) via LC-MS under accelerated stability testing (40°C/75% RH) .

Q. What advanced chromatographic methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • UHPLC-MS/MS : Achieve ppb-level sensitivity using multiple reaction monitoring (MRM) transitions specific to the compound .
  • HPLC-DAD : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for baseline separation of co-eluting impurities .
  • Validation Parameters : Assess linearity (R2^2 > 0.995), precision (%RSD < 5%), and recovery (>90%) per ICH guidelines .

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